molecular formula C20H18N4O3S2 B2913034 N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 893980-47-7

N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2913034
CAS No.: 893980-47-7
M. Wt: 426.51
InChI Key: HUQUIGKEOFXFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring an imidazo[2,1-b]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic reactions. One common method involves the copper-catalyzed three-component reaction of aminothiazole, benzaldehydes, and ethyl propiolate in the presence of Cu(I) and Cu(II) triflates . This reaction proceeds through the formation of azomethines and their catalytic alkenylation, followed by cyclization of the imidazole ring.

Industrial Production Methods

the principles of green chemistry and metal complex catalysis are often employed to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole sulfur can lead to sulfoxides or sulfones .

Scientific Research Applications

N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole core can form hydrogen bonds and π-π stacking interactions with various biological targets, influencing their activity . This compound may also inhibit enzymes or modulate signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features and the combination of the imidazo[2,1-b]thiazole core with sulfonamide and acetamide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-[[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-13-12-28-20-22-19(11-24(13)20)15-3-5-17(6-4-15)23-29(26,27)18-9-7-16(8-10-18)21-14(2)25/h3-12,23H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQUIGKEOFXFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.